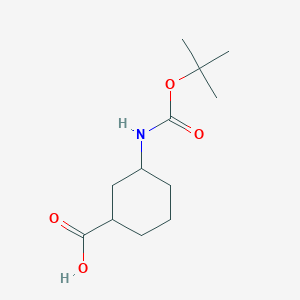

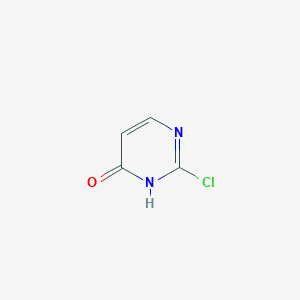

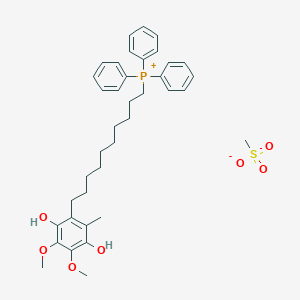

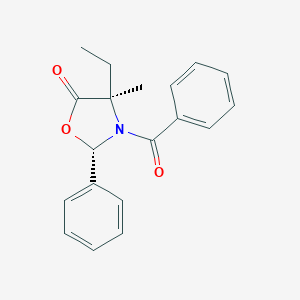

![molecular formula C9H7NO2S B050793 6-Methoxybenzo[d]thiazole-2-carbaldehyde CAS No. 123511-58-0](/img/structure/B50793.png)

6-Methoxybenzo[d]thiazole-2-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

6-Methoxybenzo[d]thiazole-2-carbaldehyde and its derivatives can be synthesized through various methods, including cyclization under microwave irradiation and solvent-free conditions from 2-aminothiophenol and 4-methoxybenzaldehyde (Arslan & Algül, 2007). Another approach involves the reaction of p-Anisidine with ammonium thiocyanate, followed by oxidative ring closure to produce 6-methoxy-2-amino benzothiazole derivatives, which then undergo condensation reactions with various aldehydes (Juber, Hamed, & Khalil, 2020).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)benzo[d]thiazole have been investigated using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91), indicating B3LYP's superiority in modeling molecular problems (Arslan & Algül, 2007).

Chemical Reactions and Properties

Complex formation studies of 6-methoxybenzo[d]thiazol-2-ylamino derivatives with various divalent transition metal ions like manganese (II), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II), and mercury (II) have been explored. These studies demonstrate the ligands' ability to form complexes with octahedral geometries (Al-amery, 2013).

Physical Properties Analysis

The crystalline structure of related compounds, such as 2-(4-fluorobenzyl)-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, showcases intermolecular C-H…N, C-H…O, and C-H…F interactions, providing insights into the stability and physical properties of similar molecules (Banu et al., 2010).

Chemical Properties Analysis

The chemical properties of 6-Methoxybenzo[d]thiazole-2-carbaldehyde derivatives have been widely studied, with a focus on their biological activities. For instance, derivatives synthesized through condensation reactions with various aldehydes have shown antibacterial activity against strains such as Bacillus subtilis and Staphylococcus aurea (Juber, Hamed, & Khalil, 2020). These findings contribute to understanding the compound's applications beyond its intrinsic chemical properties, highlighting its potential in medical and pharmaceutical fields.

Applications De Recherche Scientifique

Anticancer and Antiviral Activities :

- Novel thiopyrano[2,3-d]thiazole-6-carbaldehydes show significant antimitotic activity against leukemia and exhibit promising effects on viruses like EBV and Hepatitis C (Lozynskyi et al., 2016).

Synthesis of Carbonyl Compounds :

- Benzothiazole-2-carbaldehyde is used in the synthesis of aldehydes or ketones from corresponding amines via transaminations, showcasing wide applications with high yields (Calō et al., 1972).

Molecular Structure and Vibrational Frequency Studies :

- Studies on 2-(4-methoxyphenyl)benzo[d]thiazole synthesized under specific conditions provide insight into molecular structures and vibrational frequencies (Arslan & Algül, 2007).

Antibacterial and Cytotoxic Properties :

- Sesbagrandiflorains A and B and their derivatives exhibit moderate antibacterial activity and cytotoxicity against melanoma cancer cells (Noviany et al., 2020).

Antibacterial and Antifungal Activities :

- A Schiff base synthesized from 2-amino-6-methoxybenzothiazole shows higher effects on yeast than bacteria and binds to DNA via intercalative mode (Alpaslan et al., 2019).

Oxidation Catalyst :

- A molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y serves as an efficient, reusable catalyst for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).

DNA Binding and Anion Sensor Properties :

- Schiff base compounds derived from 6-methoxybenzo[d]thiazole-2-carbaldehyde act as effective anion sensors and DNA-binding agents (Barare et al., 2016).

Propriétés

IUPAC Name |

6-methoxy-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-6-2-3-7-8(4-6)13-9(5-11)10-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHUCLUQYGGJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxybenzo[d]thiazole-2-carbaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

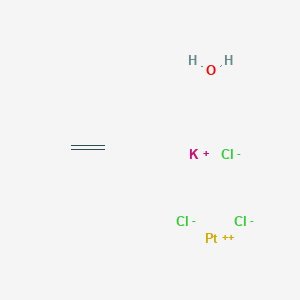

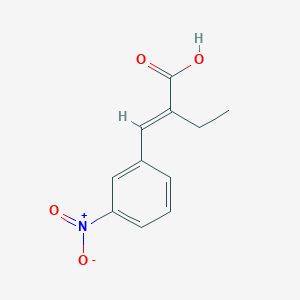

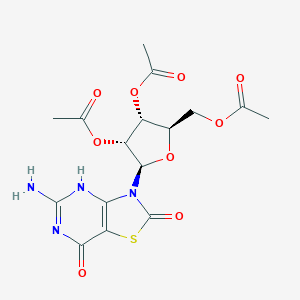

![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)